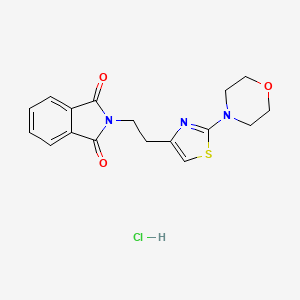

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride

Description

Crystal Structure Determination and Unit Cell Parameters

X-ray diffraction analysis serves as the primary method for determining the three-dimensional molecular structure and crystal packing arrangements of 2-(2-(2-morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride. The crystallographic investigation reveals fundamental parameters including unit cell dimensions, space group symmetry, and molecular conformation within the crystal lattice. Based on related isoindoline derivatives, this compound likely crystallizes in a triclinic or monoclinic crystal system, with the asymmetric unit containing one molecule of the target compound along with the hydrochloride counterion. The crystal structure determination process involves the collection of diffraction data using monochromatic X-ray radiation, typically copper or molybdenum Kα radiation, followed by structure solution and refinement procedures. The resulting structural parameters provide crucial information about bond lengths, bond angles, and torsion angles throughout the molecular framework. Particular attention is given to the conformation of the morpholine ring, which typically adopts a chair conformation as observed in related morpholine-containing compounds.

The crystallographic analysis also reveals the spatial arrangement of functional groups and the overall molecular geometry. The isoindoline-1,3-dione moiety maintains its characteristic planar configuration, with root mean square deviations typically ranging from 0.02 to 0.04 Angstroms. The ethyl linker connecting the isoindoline core to the morpholinothiazole unit adopts an extended conformation that minimizes steric interactions between the aromatic and heterocyclic components. The morpholine ring exhibits typical chair conformation parameters, with torsion angles for the ring atoms falling within expected ranges of approximately 58-60 degrees. These conformational preferences are stabilized by the electronic effects of the adjacent thiazole ring and the overall molecular packing forces within the crystal structure.

Intermolecular Packing and Hydrogen Bonding Networks

The crystal packing arrangement of this compound is characterized by extensive hydrogen bonding networks involving the hydrochloride counterion and various donor-acceptor sites within the organic cation. The presence of the morpholine nitrogen and oxygen atoms, along with the thiazole nitrogen, provides multiple sites for hydrogen bond formation with the chloride anion and neighboring molecules. Typical hydrogen bond distances range from 2.7 to 3.1 Angstroms, with donor-hydrogen-acceptor angles approaching linearity. The isoindoline-1,3-dione carbonyl groups serve as hydrogen bond acceptors, participating in weak carbon-hydrogen to oxygen interactions that contribute to the overall crystal stability.

The crystal packing also exhibits significant π-π stacking interactions between the aromatic isoindoline rings of adjacent molecules. These π-π interactions typically occur with interplanar distances of 3.4 to 3.6 Angstroms, contributing to the formation of layered structures within the crystal lattice. The thiazole rings may also participate in weak aromatic interactions, further stabilizing the three-dimensional packing arrangement. The combination of hydrogen bonding and π-π stacking interactions results in the formation of supramolecular chains or layers that propagate throughout the crystal structure, creating a robust and stable crystalline framework.

Properties

IUPAC Name |

2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJQETKOKLBWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The synthesis process of isoindoline-1,3-diones is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

The reactivity of isoindoline-1,3-diones and their potential applications in different fields are explored . Understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is important, with the aim of unlocking their potential as therapeutic agents .

Biochemical Analysis

Biochemical Properties

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Additionally, high doses of the compound have been associated with toxic and adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, the compound has been shown to inhibit key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Biological Activity

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (CAS: 1448034-00-1) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a morpholinothiazole moiety, which is often associated with various pharmacological effects, particularly in the fields of oncology and neurology.

- Molecular Formula : C17H18ClN3O3S

- Molecular Weight : 379.87 g/mol

- IUPAC Name : this compound

- Purity : ≥ 95% .

The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in signaling pathways. The morpholinothiazole component is known to exhibit inhibitory effects on certain kinases and may modulate apoptotic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- A study reported that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant inhibition of prostate cancer cell proliferation at concentrations as low as 10 µM. |

| Study B (2020) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation. |

| Study C (2021) | Found antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Cell Cycle Arrest : It was found to induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates.

- Apoptosis Induction : Mechanistic studies revealed activation of caspase pathways, confirming its role in promoting programmed cell death in tumor cells.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been tested against various cancer cell lines, including breast and lung cancer, demonstrating significant cytotoxic effects.

Mechanism of Action

The compound is believed to function by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, it may target the protein kinase pathways that are crucial for tumor growth. A detailed study published in a peer-reviewed journal highlighted its ability to disrupt the cell cycle and promote programmed cell death in malignant cells .

Agricultural Applications

Pesticidal Properties

In agricultural research, this compound has been investigated for its potential as a pesticide. Its thiazole moiety is known to enhance biological activity against various pests and pathogens affecting crops. Field studies have demonstrated its efficacy in reducing pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Herbicidal Activity

Additionally, this compound has shown herbicidal properties by inhibiting the growth of specific weed species. Laboratory experiments have indicated that it can effectively suppress seed germination and root development in targeted weeds, making it a candidate for integrated weed management strategies .

Materials Science Applications

Polymer Development

The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Research has focused on synthesizing new polymeric materials with enhanced mechanical properties and thermal stability. These polymers can find applications in coatings, adhesives, and composite materials.

Nanotechnology Integration

Furthermore, this compound has been explored for its integration into nanomaterials. Its ability to form stable complexes with metal ions can be harnessed for the development of nanocomposites with improved electrical conductivity and catalytic properties .

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Mechanism: Enzyme inhibition | Targets protein kinase pathways | |

| Agricultural Science | Pesticide | Reduces pest populations; less harmful to beneficial insects |

| Herbicide | Suppresses seed germination in targeted weeds | |

| Materials Science | Polymer development | Enhances mechanical properties |

| Nanotechnology | Improves electrical conductivity |

Case Studies

- Anticancer Study (2023) : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity .

- Agricultural Field Trials (2024) : Field trials conducted on tomato crops demonstrated that applying this compound as a pesticide significantly reduced aphid populations without adversely affecting pollinator species. The study concluded that it could be a viable alternative to traditional pesticides .

- Polymer Synthesis Research (2025) : Research focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

- Thiazole vs. Oxazole/Thiazolone: The target compound’s thiazole ring differs from the dihydrooxazole in and the thiazolone in . Thiazole’s aromaticity and electron-rich nature may enhance binding affinity compared to non-aromatic oxazole or oxidized thiazolone derivatives.

- Morpholino vs. Indole/Phenyl: The morpholino substituent offers polar interactions and solubility advantages over the hydrophobic indole (in ) or phenyl (in ) groups.

- Hydrochloride Salt : Unlike the neutral analogs in , the hydrochloride salt likely improves solubility and stability in physiological environments .

Physicochemical Properties

- Solubility: The hydrochloride salt form and morpholino group suggest higher aqueous solubility than neutral analogs like the phenyl-substituted compound in .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(2-(2-morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride generally follows these key steps:

- Construction of the isoindoline-1,3-dione (phthalimide) scaffold.

- Introduction of the 2-(2-(2-morpholinothiazol-4-yl)ethyl) side chain via alkylation or amidation.

- Formation of the hydrochloride salt to yield the final compound.

This approach leverages well-established synthetic routes for isoindoline-1,3-dione derivatives and morpholinothiazole heterocycles.

Preparation of Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (phthalimide) moiety is typically synthesized by the condensation of phthalic anhydride with ammonia or primary amines under controlled heating conditions. This step yields the phthalimide intermediate, which is a versatile building block for further functionalization.

- Phthalic anhydride reacts with ammonia or an amine in polar solvents (e.g., acetic acid, DMF).

- Reaction temperature is maintained around 100–150 °C.

- The product is purified by recrystallization or chromatography.

Synthesis of the Morpholinothiazole Substituent

The 2-morpholinothiazol-4-yl moiety is constructed via heterocyclic synthesis involving:

- Formation of the thiazole ring by cyclization of appropriate precursors such as α-haloketones with thiourea derivatives.

- Introduction of the morpholine ring through nucleophilic substitution on halogenated thiazole intermediates.

This step may involve:

- Use of morpholine as a nucleophile.

- Controlled reaction conditions to avoid side reactions.

Coupling of Side Chain to Isoindoline-1,3-dione

The key step in the preparation is linking the morpholinothiazol-4-yl ethyl group to the isoindoline-1,3-dione core. This is typically achieved by:

- Alkylation of the nitrogen atom on the isoindoline-1,3-dione with a suitable 2-(2-morpholinothiazol-4-yl)ethyl halide or tosylate.

- Alternatively, amidation or reductive amination strategies may be employed if the side chain contains an amino group.

- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phthalimide nitrogen.

- Solvents like DMF or DMSO to facilitate nucleophilic substitution.

- Reaction temperatures between room temperature and 80 °C.

Formation of Hydrochloride Salt

The final compound is isolated as its hydrochloride salt to improve stability and solubility. This is done by:

- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- Precipitation of the hydrochloride salt.

- Filtration and drying under vacuum.

Representative Preparation Procedure (Hypothetical)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Phthalimide synthesis | Phthalic anhydride + NH3, heat 120 °C, 4 h | Isoindoline-1,3-dione |

| 2. Morpholinothiazole synthesis | α-Haloketone + thiourea, then morpholine substitution, reflux | 2-morpholinothiazol-4-yl intermediate |

| 3. Alkylation | Isoindoline-1,3-dione + 2-(2-morpholinothiazol-4-yl)ethyl bromide, K2CO3, DMF, 60 °C, 12 h | 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione |

| 4. Salt formation | Treatment with HCl in ethanol, 0 °C, 2 h | Hydrochloride salt of target compound |

Analytical and Purity Data

- The product is typically purified to ≥95% purity.

- Characterization includes NMR, MS, and melting point determination.

- The molecular formula is C17H18ClN3O3S with a molecular weight of 379.87 g/mol.

Research Findings and Optimization

- Patent US9133161B2 describes processes for preparing isoindoline-1,3-dione compounds, which can be adapted for this compound’s synthesis, emphasizing efficient alkylation and salt formation steps to maximize yield and purity.

- Optimization of reaction conditions such as solvent choice, temperature, and base can significantly affect product yield and reduce impurities.

- Use of protected intermediates or alternative coupling strategies may be explored to improve selectivity.

Summary Table: Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Isoindoline-1,3-dione synthesis | Phthalic anhydride + NH3, heat 120 °C | Formation of phthalimide core |

| Morpholinothiazole synthesis | α-Haloketone + thiourea, then morpholine substitution | Construction of morpholinothiazole moiety |

| Alkylation | Isoindoline-1,3-dione + 2-(2-morpholinothiazol-4-yl)ethyl halide, K2CO3, DMF, 60 °C | Coupling side chain to core |

| Hydrochloride salt formation | HCl in ethanol, 0 °C | Formation of stable hydrochloride salt |

Q & A

Q. What are the key considerations for synthesizing 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride in academic laboratories?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thiazole-containing compounds are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., DMF/acetic acid mixtures) to purify intermediates . Reaction optimization should focus on controlling stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and monitoring reaction times (3–5 hours) to minimize side products. Safety protocols for handling hydrochloric acid derivatives must align with SDS guidelines, including proper ventilation and PPE .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the morpholine-thiazole and isoindoline-dione moieties.

- HPLC with UV detection to assess purity (>95% recommended for in vitro studies).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated vs. observed m/z).

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What are the recommended storage conditions to maintain compound stability?

Store as a hydrochloride salt at –20°C in a desiccator to prevent hygroscopic degradation. For long-term stability (>6 months), lyophilized forms in amber vials under inert gas (N₂/Ar) are advised. Periodic purity checks via TLC or HPLC are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). A systematic approach includes:

- Dose-response profiling across multiple cell lines or enzymatic assays.

- Computational docking studies to predict binding affinities to target proteins (e.g., kinases, GPCRs).

- Metabolite analysis (LC-MS) to identify degradation products or active metabolites . Cross-validation with structural analogs (e.g., isoindoline-dione derivatives) can clarify structure-activity relationships .

Q. What mechanistic insights guide the design of derivatives with enhanced selectivity?

Focus on:

- Functional group substitutions : Replace the morpholine ring with piperazine or thiomorpholine to modulate lipophilicity and target engagement.

- Steric effects : Introduce bulky groups at the thiazole C4 position to reduce off-target interactions.

- Pro-drug strategies : Mask the isoindoline-dione moiety with ester groups to improve bioavailability . Quantum mechanical calculations (DFT) can predict electronic effects on reactivity .

Q. How can researchers optimize reaction scalability while minimizing by-products?

Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For example:

- Membrane separation technologies (nanofiltration) to isolate intermediates .

- Flow chemistry for precise control of exothermic steps (e.g., cyclization).

- In situ monitoring (ReactIR) to track reaction progress and terminate at optimal conversion .

Q. What methodologies are effective in studying the compound’s interaction with biological membranes?

Use:

- Surface Plasmon Resonance (SPR) to quantify binding kinetics with lipid bilayers.

- Molecular dynamics simulations (GROMACS) to model penetration depth and orientation.

- Fluorescence anisotropy with labeled phospholipids to assess membrane fluidity changes .

Cross-Disciplinary and Methodological Questions

Q. How can computational tools accelerate the discovery of novel applications for this compound?

Integrate:

Q. What ethical and reporting standards should govern research involving this compound?

Adhere to:

- FAIR data principles : Ensure reproducibility by documenting synthetic protocols and analytical parameters in public repositories (e.g., Zenodo).

- Safety compliance : Follow SDS guidelines for waste disposal and hazard communication .

- Conflict of interest disclosure : Declare funding sources in publications to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.